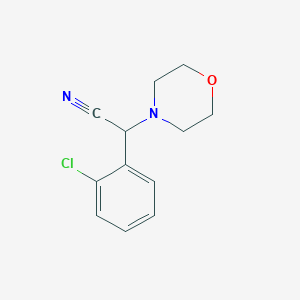

2-(2-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile

説明

2-(2-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile, also known as CPM, is an organic compound belonging to the class of compounds known as nitriles. CPM is a colorless liquid with a faint odor and is soluble in water. It is used in a variety of scientific applications, including synthesis, drug development, and as a reagent in laboratory experiments.

科学的研究の応用

Photophysical Characterization

The compound has been utilized in the study of photophysical properties. For instance, 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine was synthesized from a coupling reaction involving morpholine, and its structure and photophysical characteristics, such as absorption spectra and emission lifetime data, were extensively analyzed (Chin et al., 2010).

Biological Properties

2-(2-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile derivatives have been synthesized and their biological properties, like anticonvulsive and n-cholinolytic activities, have been evaluated. Notably, these compounds showed pronounced anticonvulsive activity and some peripheral n-cholinolytic activities, indicating potential therapeutic applications (Papoyan et al., 2011).

Crystallographic Studies

Crystal structure analysis is another significant application. The crystal structure of dimethomorph, a morpholine fungicide, was determined, providing insights into the molecular geometry and interactions within the crystal lattice (Kang et al., 2015).

Chiroptical Property Studies

Investigations into the chiroptical properties of compounds have been conducted, revealing how solvent-induced changes affect these properties. For instance, the solvent-induced chiroptical changes in supramolecular assemblies of an optically active, regioregular polythiophene were studied, providing valuable insights into the behavior of these materials in different solvent environments (Goto et al., 2002).

特性

IUPAC Name |

2-(2-chlorophenyl)-2-morpholin-4-ylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O/c13-11-4-2-1-3-10(11)12(9-14)15-5-7-16-8-6-15/h1-4,12H,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGTVEDYSDLRPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C#N)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2436846.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide](/img/structure/B2436855.png)

![[(2-Nitrophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2436862.png)

![6,7-difluoro-1-(4-methylbenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2436863.png)